molecular formula C22H46O2Sn B12792803 Tributyl(isodecanoyloxy)stannane CAS No. 93965-27-6

Tributyl(isodecanoyloxy)stannane

Cat. No.: B12792803
CAS No.: 93965-27-6
M. Wt: 461.3 g/mol
InChI Key: XZEOTXSVDUUCDW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organotin Chemistry Research

Organotin chemistry is a significant field of study concerning compounds with at least one tin-carbon bond. lupinepublishers.com These compounds are broadly categorized into tetra-, tri-, di-, and mono-organotin derivatives based on the number of organic groups attached to the tin atom. Tributyl(isodecanoyloxy)stannane (B12792858) falls into the category of triorganotin compounds, which are generally represented by the formula R₃SnX. In this specific case, 'R' is a butyl group, and 'X' is the isodecanoyloxy group.

The academic interest in triorganotin carboxylates, such as this compound, stems from their diverse applications, which include roles as catalysts and stabilizers for polymers like PVC. sysrevpharm.orgresearchgate.net The properties and reactivity of these compounds are largely influenced by the nature of the organic 'R' groups and the carboxylate 'X' group attached to the tin atom. Research on analogous organotin carboxylates indicates that the tin atom can exhibit various coordination numbers, leading to a rich structural diversity that includes monomeric, dimeric, and polymeric structures. tandfonline.com The synthesis of such compounds is typically achieved through reactions such as the condensation of a triorganotin oxide or hydroxide (B78521) with a carboxylic acid, or the reaction of a triorganotin halide with a carboxylate salt. sysrevpharm.orgorientjchem.orgresearchgate.net For this compound, a plausible synthesis route involves the nucleophilic acyl substitution reaction between tributyltin chloride and an isodecanoate salt. vulcanchem.com

Historical Trajectory and Evolution of Academic Inquiry into this compound

The history of organotin chemistry dates back to the mid-19th century, with significant expansion in the 20th century driven by the discovery of their industrial applications. lupinepublishers.com The academic inquiry into triorganotin compounds, in particular, grew from the 1950s onwards, spurred by their potent biocidal properties and their utility as stabilizers for PVC.

PeriodKey Developments in Organotin ResearchRelevance to this compound
Mid-19th Century Discovery of the first organotin compounds.Foundational chemistry for all subsequent organotin research.
Early to Mid-20th Century Development of synthetic methods and initial exploration of industrial uses.Establishment of synthetic routes applicable to organotin carboxylates.
1950s - 1970s Widespread application as PVC stabilizers and biocides.The likely period of initial synthesis and industrial application of compounds like this compound for these purposes.
1980s - Present Growing academic focus on the environmental impact and toxicology of tributyltin compounds, leading to regulatory restrictions.Shift in research focus towards understanding the environmental fate and degradation of tributyltin derivatives.

Current Research Frontiers and Emerging Scholarly Interest in this compound

Current academic research related to tributyltin compounds is heavily focused on their environmental fate, degradation pathways, and the development of more benign alternatives. While specific studies on this compound are scarce, the broader research on tributyltin derivatives provides a clear indication of the pertinent scientific questions.

A primary area of investigation is the biodegradation of tributyltin compounds in various environmental matrices. It is well-established that tributyltin can undergo sequential dealkylation in the environment, breaking down into dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin, with a corresponding decrease in toxicity. researchgate.netscience.govresearchgate.net The degradation can be influenced by both biotic and abiotic factors.

Degradation PathwayDescription
Biotic Degradation Mediated by microorganisms such as bacteria, fungi, and algae. This is considered the most significant pathway for the breakdown of TBT in the environment. researchgate.net
Abiotic Degradation Includes processes like photodegradation (breakdown by light) and hydrolysis (reaction with water). These are generally considered to be of lesser importance under typical environmental conditions.

The study of the environmental persistence and degradation kinetics of tributyltin compounds is an active research area. For instance, the half-life of tributyltin in the water column can be relatively short, but it can persist for much longer in sediments.

Emerging scholarly interest also lies in the development of analytical methods for the sensitive and accurate detection of organotin compounds in environmental samples. Furthermore, there is ongoing research into the synthesis and application of organotin compounds with reduced environmental impact, which may include exploring different carboxylate ligands to modify the properties of the molecule. The structural and functional characterization of new organotin carboxylates continues to be an area of academic pursuit, often with a focus on their potential applications in medicine and materials science. escholarship.orgmorressier.comrsc.org

Properties

CAS No.

93965-27-6

Molecular Formula

C22H46O2Sn

Molecular Weight

461.3 g/mol

IUPAC Name

tributylstannyl 8-methylnonanoate

InChI

InChI=1S/C10H20O2.3C4H9.Sn/c1-9(2)7-5-3-4-6-8-10(11)12;3*1-3-4-2;/h9H,3-8H2,1-2H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

XZEOTXSVDUUCDW-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tributyl Isodecanoyloxy Stannane

Established Synthetic Pathways for Tributyl(isodecanoyloxy)stannane (B12792858) Synthesis

The synthesis of this compound is primarily achieved through direct esterification methods involving a tributyltin moiety and isodecanoic acid or its derivatives. These pathways are rooted in fundamental organometallic reaction principles.

Investigation of Tin-Mediated Esterification Reactions

Tin-mediated esterification represents the most direct and industrially relevant method for synthesizing this compound. This process typically involves the reaction of a tributyltin oxide or halide with isodecanoic acid.

(Bu₃Sn)₂O + 2 RCOOH → 2 Bu₃SnOCOR + H₂O (where RCOOH is Isodecanoic Acid)

Another common pathway is a nucleophilic acyl substitution using tributyltin chloride and isodecanoic acid. vulcanchem.com This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The base, such as a tertiary amine, facilitates the reaction by deprotonating the carboxylic acid, increasing its nucleophilicity.

Bu₃SnCl + RCOOH + Base → Bu₃SnOCOR + [Base-H]⁺Cl⁻

These tin-mediated reactions are effective for creating the tin-oxygen-carbon bond characteristic of organotin carboxylates. acsgcipr.org The choice between the oxide and halide precursor often depends on factors such as cost, reaction conditions, and purification requirements.

Exploration of Tributyltin Hydride-Derived Synthetic Routes

Tributyltin hydride, (C₄H₉)₃SnH, is a versatile reagent in organic synthesis, primarily known as a radical reducing agent for converting organic halides to hydrocarbons and for hydrostannylation reactions. wikipedia.orgorganic-chemistry.org Its synthesis can be achieved by reducing tributyltin oxide or tributyltin chloride. wikipedia.org

While tributyltin hydride is a cornerstone of radical chemistry, its direct use for the synthesis of this compound via esterification is not a standard or widely documented pathway. The Sn-H bond in tributyltin hydride is relatively weak and prone to homolytic cleavage, making it an excellent hydrogen atom donor. organic-chemistry.orgucl.ac.uk A direct reaction with a carboxylic acid to form an ester and hydrogen gas is not a typical reaction for tin hydrides under standard esterification conditions.

A potential, albeit less direct, route could involve the conversion of tributyltin hydride into a more suitable precursor. For instance, the hydride could be converted to tributyltin chloride or bis(tributyltin) oxide, which would then be used in the esterification reactions described previously. However, this would represent a multi-step process where the hydride serves as a precursor to the actual reactant, rather than participating directly in the esterification.

Precursor Chemistry and Reactant Optimization in this compound Synthesis

The efficiency and outcome of the synthesis are highly dependent on the choice of precursors and the specific derivatives of the reactants used.

Analysis of Isodecanoic Acid Derivatives in Reaction Outcomes

The synthesis of this compound predominantly utilizes isodecanoic acid itself. Isodecanoic acid is a mixture of isomers of C10 branched-chain carboxylic acids. The use of more reactive derivatives of isodecanoic acid, such as the corresponding acyl chloride or anhydride, is chemically plausible but less common in industrial practice for this specific compound.

Using isodecanoyl chloride would lead to a more vigorous reaction with a tributyltin precursor like bis(tributyltin) oxide, but it would also generate tributyltin chloride as a byproduct, potentially complicating the purification process. The reaction with tributyltin chloride is not a viable route as it would involve two chloride-bearing reactants. While highly reactive, acyl chlorides are also sensitive to moisture and may be more expensive to produce, making isodecanoic acid the more economical and straightforward reactant for large-scale synthesis.

Role of Tributyltin Precursors in Synthetic Efficiency

FeatureBis(tributyltin) OxideTributyltin Chloride
Reactant Isodecanoic AcidIsodecanoic Acid
Byproduct Water (H₂O)Hydrogen Chloride (HCl)
Reaction Condition High temperature (e.g., 160°C) and vacuum to remove water. google.comRequires a base (e.g., tertiary amine) to neutralize HCl. vulcanchem.com
Efficiency Driver Efficient removal of water shifts equilibrium.Stoichiometric use of a base ensures full conversion.
Purification Removal of unreacted starting materials.Requires removal of the formed ammonium (B1175870) salt.
Atom Economy Higher, as the only byproduct is water.Lower, due to the formation of a salt byproduct.

The oxide route is often favored for its simplicity and higher atom economy, as the only byproduct is water. google.com The chloride route, while potentially faster and occurring at lower temperatures, introduces a salt byproduct that must be separated from the final product. vulcanchem.com

Advanced Methodologies in this compound Synthesis Research

Recent research has focused on developing more efficient and environmentally benign methods for synthesizing organotin compounds, including esters like this compound.

Catalytic Approaches in Organotin Ester Formation

While the direct reaction between bis(tributyltin) oxide and a carboxylic acid can proceed without a catalyst, catalytic methods are often employed to enhance reaction rates and yields. Organotin compounds themselves can act as Lewis acid catalysts in various reactions, including esterification and urethane (B1682113) formation. lupinepublishers.comrsc.orgmdpi.com

In the context of forming organotin esters, the tin atom can coordinate to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack. Lewis acids are known to catalyze esterification reactions effectively. rsc.orgmdpi.com Although specific catalysts for this compound are not widely reported, research on similar organotin systems provides insight. For instance, other metal compounds and supported catalysts have been shown to be effective for esterification. mdpi.com The development of recyclable heterogeneous catalysts is a key area of research, aiming to simplify product purification and reduce waste. tandfonline.com

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including organotins. bio-conferences.orgresearchgate.net The primary goals are to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. bio-conferences.orgacs.org

For the synthesis of this compound, a key green approach is the use of solvent-free reaction conditions. rsc.org As demonstrated in a patent, the reaction can be performed by simply heating the neat mixture of bis(tributyltin) oxide and isodecanoic acid, thereby eliminating the need for organic solvents like toluene. google.com This approach not only prevents the release of volatile organic compounds (VOCs) but also simplifies the workup procedure.

Another core principle is atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product. tandfonline.comacs.org The condensation reaction to form this compound has a high atom economy, with water being the only byproduct.

Further "greening" of the process could involve the development of highly efficient and recyclable catalysts that operate under milder conditions (lower temperature and ambient pressure), further reducing the energy consumption of the process. tandfonline.comacs.org While tributyltin compounds themselves are recognized for their toxicity, green chemistry principles also encourage the design of safer chemicals. tandfonline.comresearchgate.net Research in this area focuses on creating effective alternatives with reduced environmental and biological hazards. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is a cornerstone in the characterization of organometallic compounds, offering atom-specific information. For Tributyl(isodecanoyloxy)stannane (B12792858), ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR spectroscopy is instrumental in characterizing the organic ligands attached to the tin center. The spectrum of this compound would display signals corresponding to the protons of the tributyl groups and the isodecanoyl moiety.

The tributyl group typically exhibits a set of characteristic signals:

A triplet corresponding to the terminal methyl (CH₃) protons.

Multiplets for the three methylene (B1212753) (CH₂) groups, often overlapping.

The isodecanoyl ligand, being a branched-chain carboxylate, would show more complex splitting patterns in the aliphatic region, corresponding to its various methyl and methylene protons. The protons on the carbon alpha to the carboxyl group are of particular interest as their chemical shift can be influenced by the coordination of the carboxylate to the tin atom.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Tributyl Sn-(CH₂-CH₂-CH₂-CH₃)₄ ~ 0.9 Triplet
Tributyl Sn-(CH₂-CH₂-CH₂-CH₃)₄ ~ 1.2-1.7 Multiplet
Isodecanoyl ligand aliphatic protons ~ 0.8-2.5 Multiplets

Note: These are predicted values based on general data for similar organotin carboxylates and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in the tributyltin and isodecanoyl groups will give a distinct signal. The chemical shift of the carbonyl carbon of the isodecanoyloxy ligand is particularly diagnostic of the coordination mode of the carboxylate group. oregonstate.edulibretexts.org

The carbons of the butyl groups attached to the tin atom show characteristic chemical shifts. The presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both with spin I = 1/2) can lead to the observation of satellite peaks due to ¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C) coupling, which can provide valuable structural information. bohrium.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Assignment Predicted Chemical Shift (δ, ppm)
Tributyl Sn-CH₂- ~ 16-18
Tributyl -CH₂-CH₂-CH₂-CH₃ ~ 27-29
Tributyl -CH₂-CH₂-CH₂-CH₃ ~ 26-28
Tributyl -CH₃ ~ 13-14
Isodecanoyl ligand aliphatic carbons ~ 14-40
Isodecanoyl ligand α-CH₂ ~ 35-45

Note: These are predicted values based on general data for similar organotin carboxylates and may vary depending on the solvent and experimental conditions. oregonstate.edulibretexts.org

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly investigating the electronic environment and coordination number of the tin atom. huji.ac.il The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the substituents and the geometry at the tin center. huji.ac.il For triorganotin carboxylates, the ¹¹⁹Sn chemical shift can indicate whether the compound exists as a monomer with a four-coordinate tin atom or as a polymer with a five-coordinate tin atom in the solid state. In solution, rapid exchange often leads to an averaged signal. The chemical shift range for organotin compounds is very wide, making it a sensitive probe of structure. huji.ac.il

Table 3: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Triorganotin Carboxylates

Coordination Number Geometry Typical Chemical Shift Range (δ, ppm)
4 Tetrahedral +100 to +200

Note: The observed chemical shift for this compound in solution will depend on the solvent and concentration, which can influence the position of the monomer-polymer equilibrium.

Vibrational Spectroscopic Techniques for Molecular Structure Probing

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

IR spectroscopy is particularly useful for identifying the coordination mode of the carboxylate group in organotin carboxylates. The key diagnostic bands are the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = νₐₛ - νₛ) can help distinguish between monodentate, bidentate, and bridging coordination modes. 911metallurgist.com

Other important IR bands for this compound include the Sn-C stretching vibrations, which are typically observed in the far-IR region, and the C-H stretching vibrations of the alkyl groups. The absence of a broad O-H stretching band around 3000 cm⁻¹ confirms the formation of the ester linkage. libretexts.org

Table 4: Characteristic IR Absorption Bands for Tributyltin Carboxylates

Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H stretching (alkyl) 2850-2960
C=O stretching (asymmetric) ~1550-1650
C-O stretching (symmetric) ~1350-1450

Note: The exact positions of the carboxylate stretching bands are sensitive to the coordination environment. 911metallurgist.com

Table 5: Expected Raman Active Modes for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹)
C-H stretching 2800-3000
C-C stretching 800-1200

Note: Raman spectroscopy of organotin compounds can be complex, and detailed assignments often require theoretical calculations.

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, offering high sensitivity and detailed structural information.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of a unique elemental formula.

The chemical formula for this compound is C22H46O2Sn. The theoretical exact mass of the [M+H]+ ion can be calculated and compared with the experimentally determined mass. This comparison, typically within a few parts per million (ppm), provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound ([C22H46O2Sn]+)

Mass (Da) Relative Abundance (%)
464.2544 67.8
462.2515 31.0
463.2541 21.8
461.2526 16.4
460.2501 10.0
465.2575 9.7
459.2536 6.1
466.2575 4.4
458.2520 1.1

This table represents a simulated isotopic pattern, which is a characteristic fingerprint for tin-containing compounds due to the multiple stable isotopes of tin.

A typical research finding would report the experimentally measured mass and its deviation from the theoretical mass, as shown in the interactive table below.

Interactive Data Table: High-Resolution Mass Spectrometry Data

Parameter Value
Chemical Formula C22H46O2Sn
Adduct [M+H]+
Theoretical m/z 463.2622
Measured m/z 463.2619

| Mass Error (ppm) | -0.65 |

Note: The measured m/z and mass error are hypothetical values for illustrative purposes.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound. In a typical experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the compound's structure.

The fragmentation of tributyltin carboxylates generally proceeds through the loss of the butyl groups and the carboxylate ligand. A plausible fragmentation pathway for this compound would involve the following steps:

Initial Loss of a Butyl Radical: The molecular ion first loses a butyl radical (•C4H9), a common fragmentation for tributyltin compounds.

Subsequent Losses of Butene: Further fragmentation often occurs through the neutral loss of butene (C4H8).

Cleavage of the Carboxylate Group: The isodecanoyloxy group can be cleaved, leading to characteristic fragment ions.

Table 2: Plausible Fragment Ions in the Tandem Mass Spectrum of this compound

m/z Proposed Fragment
405.1992 [M - C4H9]+
349.1363 [M - C4H9 - C4H8]+
293.0734 [M - C4H9 - 2(C4H8)]+
291.1135 [(C4H9)3Sn]+

The m/z values are calculated based on the most abundant isotopes.

X-ray Diffraction (XRD) Studies for Solid-State Structural Characterization (if applicable to crystalline forms)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a compound in the solid state. For an organotin compound like this compound, XRD can reveal crucial details about the coordination geometry of the tin atom, bond lengths, and bond angles.

It is worth noting that some tributyltin carboxylates are isolated as oils or sticky solids, which are not amenable to single-crystal XRD analysis. nih.gov The physical state of this compound would determine the feasibility of this technique.

Table 3: Typical Crystallographic Parameters for Tributyltin Carboxylates

Parameter Typical Value/System
Crystal System Monoclinic or Triclinic
Space Group P21/n or P-1
Coordination Number of Sn 5
Geometry at Sn Trigonal Bipyramidal
Sn-O Bond Lengths (Å) ~2.1 - 2.4

| Sn-C Bond Lengths (Å) | ~2.1 - 2.2 |

Application of Other Advanced Spectroscopic Methods in Organotin Research

Beyond mass spectrometry and XRD, other advanced spectroscopic techniques are vital in the comprehensive characterization of organotin compounds like this compound.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied. huji.ac.il ¹¹⁹Sn NMR is highly sensitive to the coordination environment of the tin atom. researchgate.netresearchgate.net A significant upfield shift in the ¹¹⁹Sn chemical shift is typically observed when the coordination number of the tin atom increases from four to five or six. researchgate.net For tributyltin carboxylates, ¹¹⁹Sn NMR can distinguish between the four-coordinate monomeric species in solution and the five-coordinate polymeric structure in the solid state. researchgate.net

Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the local electronic and geometric environment of the tin nucleus. The isomer shift (δ) and quadrupole splitting (ΔEQ) parameters obtained from a Mössbauer spectrum can provide information about the oxidation state and coordination geometry of the tin atom. For organotin(IV) compounds, the quadrupole splitting value is particularly useful for distinguishing between different coordination geometries.

Advanced NMR Techniques: Modern NMR spectroscopy offers a suite of experiments that can provide further structural details. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between protons, carbons, and the tin nucleus, aiding in the complete assignment of the NMR spectra and confirming the connectivity within the molecule. northwestern.edu Polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups in the butyl and isodecanoyl moieties. youtube.com

Mechanistic Investigations in Organic Synthesis and Materials Science Research

Role as a Catalyst or Reagent in Specific Organic Transformations

Organotin compounds, including tributyltin derivatives, are recognized for their catalytic activity in a range of organic reactions. The Lewis acidic nature of the tin center and the lability of the carboxylate ligand in Tributyl(isodecanoyloxy)stannane (B12792858) are key to its catalytic function.

Studies on Transesterification Reaction Mechanisms

Tributyltin carboxylates are effective catalysts in transesterification reactions, a process vital for the synthesis of various esters, including polyesters. gelest.comacs.org The catalytic cycle for transesterification involving an organotin(IV) compound like this compound is generally understood to proceed through an exchange/insertion mechanism. rsc.org

The proposed mechanism involves the following key steps:

Alcoholysis/Ligand Exchange: The first step is the reaction of the organotin carboxylate with an alcohol (R'OH) to form a tributyltin alkoxide (Bu₃SnOR') and release the isodecanoic acid. This is an associative exchange at the tin center. rsc.org

Coordination and Insertion: The newly formed tin alkoxide then coordinates with the carbonyl oxygen of the ester substrate (R''COOR'''). This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. The alkoxide group (OR') then inserts into the carbonyl carbon, forming a tetrahedral intermediate. rsc.org

Intermediate Collapse and Product Release: The tetrahedral intermediate collapses, leading to the formation of the new ester (R''COOR') and regenerating a tin species that can re-enter the catalytic cycle.

The reactivity of organotin catalysts in transesterification is influenced by the nature of the substituents on the tin atom. While specific studies on this compound are not extensively detailed, research on similar tributyltin carboxylates and other Sn(IV) complexes indicates that steric effects of the alkyl and carboxylate groups play a significant role in catalytic activity. researchgate.net

Table 1: Relative Catalytic Activity of Organotin Compounds in Transesterification

Catalyst TypeRelative ActivityProposed Mechanism
R₂Sn(OAc)₂HighExchange/Insertion
R₂SnOModerateExchange/Insertion
R₂SnCl₂LowLewis Acid
R₄SnVery Low-
Data sourced from studies on the reaction between propyl acetate (B1210297) and methanol. rsc.org

Investigation of Organotin-Mediated Polymerization Initiation

Tributyltin derivatives, particularly alkoxides, have been investigated as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce polyesters. researchgate.netacs.org While this compound is a carboxylate, its in-situ reaction with an alcohol, as seen in transesterification, can generate the active tributyltin alkoxide initiator.

The polymerization is proposed to proceed via a coordination-insertion mechanism researchgate.net:

Initiator Formation: In the presence of an alcohol, this compound can form a tributyltin alkoxide.

Monomer Coordination: The cyclic ester monomer coordinates to the Lewis acidic tin center of the alkoxide.

Ring-Opening and Insertion: The alkoxide group nucleophilically attacks the carbonyl carbon of the coordinated monomer, leading to the opening of the ring and its insertion into the Sn-O bond. This extends the polymer chain while maintaining an active alkoxide at the chain end.

Propagation: The process repeats with subsequent monomer units, leading to the growth of the polymer chain.

Kinetic studies on the ROP of ε-caprolactone initiated by tributyltin n-butoxide have shown the reaction to follow a first-order model, with the initiator existing in a non-aggregated form in the monomer. researchgate.net

Mechanistic Studies of Thermal Stabilization in Polymer Systems Research

This compound is utilized as a heat stabilizer for polymers like polyvinyl chloride (PVC). baerlocher.com The thermal degradation of PVC proceeds via a dehydrochlorination process, releasing hydrogen chloride (HCl) which autocatalyzes further degradation, leading to discoloration and loss of mechanical properties. tandfonline.com Organotin stabilizers interrupt this degradation through several key mechanisms.

Elucidation of Acid Scavenging Mechanisms in Polymer Degradation

A primary function of organotin stabilizers is to neutralize the HCl produced during PVC degradation. ut.ac.irscispace.comwikipedia.org The tin atom in this compound acts as a Lewis acid and can readily react with HCl. nih.govresearchgate.net

The proposed mechanism involves the cleavage of the Sn-O bond by HCl, resulting in the formation of tributyltin chloride and isodecanoic acid. This reaction effectively scavenges the corrosive HCl, preventing it from catalyzing further polymer degradation. scispace.com The stability of the resulting organotin chlorides is crucial; the formation of highly acidic species like RSnCl₃ or SnCl₄ can accelerate degradation. scispace.com

Reaction Scheme: HCl Scavenging Bu₃Sn(OOC₉H₁₉) + HCl → Bu₃SnCl + HOOC₉H₁₉

This acid scavenging is a critical part of providing long-term thermal stability to the polymer.

Investigation of Radical Trapping Processes at the Tin Center

During the thermo-oxidative degradation of PVC, various radical species, including peroxide radicals (POO•), are formed. tandfonline.comut.ac.ir Organotin compounds have been shown to function as radical scavengers. The tributyltin moiety can interact with these polymeric radicals. ut.ac.ir The presence of aromatic groups in some organotin stabilizers enhances this effect through resonance stabilization, though the alkyl groups in this compound also contribute to this radical scavenging capability. ut.ac.irresearchgate.net

Furthermore, organotin compounds can decompose hydroperoxides (POOH), which are known to be detrimental to PVC chains, into non-radical species, thus preventing further photo-oxidation. ut.ac.irresearchgate.net

Ligand Exchange Dynamics and their Impact on Stabilization Mechanisms

A crucial aspect of the stabilization mechanism by organotin carboxylates is the exchange of the carboxylate ligand with labile chlorine atoms on the PVC chain. wikipedia.orgncsu.edu These labile chlorines, typically at allylic sites, are the initiation points for dehydrochlorination.

By substituting these reactive chlorine atoms with the more stable isodecanoyloxy group, this compound renders these sites on the polymer backbone less prone to initiating the "unzipping" degradation reaction. ncsu.eduresearchgate.net This ligand exchange is a key function of primary stabilizers. The facility of this exchange is dependent on the lability of the Sn-O bond in the stabilizer molecule. gelest.com The nucleophilicity of the carboxylate group is a factor in this exchange, with mercaptides generally showing higher efficiency due to greater nucleophilicity. ncsu.edu

Table 2: Summary of Stabilization Mechanisms of this compound in PVC

MechanismDescriptionKey Intermediate/Product
Acid Scavenging Neutralization of evolved HCl to prevent autocatalytic degradation.Tributyltin chloride, Isodecanoic acid
Ligand Exchange Substitution of labile chlorine atoms on the PVC chain with the isodecanoyloxy group.Stabilized PVC-stabilizer adduct
Radical Trapping Interaction with and stabilization of polymeric radicals to terminate chain reactions.Stabilized radical species
Peroxide Decomposition Breakdown of hydroperoxides to prevent further oxidative degradation.Non-radical products

This compound in Advanced Material Synthesis Research

This compound, an organotin carboxylate, holds potential in the realm of advanced material synthesis. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure—comprising a tin atom bonded to three butyl groups and an isodecanoyloxy group—suggests its utility can be inferred from the broader family of organotin compounds, which are widely studied and utilized in polymer science. wikipedia.orgresearchgate.net The reactivity and functionality of such compounds are largely dictated by the nature of the organic groups attached to the tin atom, influencing their role as precursors, catalysts, and modifying agents in the development of novel materials. tandfonline.comacs.org

Organometallic polymers, which feature metal atoms in their backbone or as pendant groups, exhibit unique thermal, optical, and electronic properties. uobabylon.edu.iqwmich.edu Organotin compounds, in particular, have been investigated as precursors for the synthesis of such polymers. dtic.milchimia.ch The synthesis of organometallic polymers can be achieved through various methods, including polyaddition and condensation reactions, where organotin hydrides or halides react with difunctional organic monomers. chimia.ch

While direct synthesis of organometallic polymers using this compound as the primary precursor is not prominently reported, its structural attributes suggest potential pathways. For instance, the tributyltin moiety could be incorporated into a polymer backbone or as a pendant group. Research on similar compounds, such as tributyltin carboxylate monomers, has demonstrated their capability to undergo radical homo- and copolymerization with conventional monomers like styrene. researchgate.netresearchgate.net This approach allows for the creation of polymers with tailored properties, where the organotin group can impart specific functionalities.

The general mechanism for incorporating organotin moieties into polymers often involves the reaction of a functionalized organotin compound with a suitable comonomer. A hypothetical reaction scheme could involve the synthesis of a polymerizable derivative of isodecanoic acid, which is then reacted with a tributyltin species to form the monomer, or the direct polymerization of a tin-containing monomer.

Table 1: Representative Organotin Precursors in Polymer Synthesis

Organotin PrecursorPolymerization MethodResulting Polymer TypePotential ApplicationReference
Dibutyltin (B87310) DihydridePolyaddition with DiacetylenesLinear Organotin PolymerConductive Materials chimia.ch
Tributyltin AcrylateRadical CopolymerizationAcrylic Copolymer with Pendant OrganotinAntifouling Coatings researchgate.net
Dimethyltin DichlorideInterfacial PolymerizationOrganotin PolyetherBiomaterials nih.gov
Tributyltin 3-(p-styryl)-propionateRadical CopolymerizationPolystyrene with Pendant OrganotinFunctional Polymers researchgate.net

This table presents examples of organotin precursors and is for illustrative purposes. Direct data for this compound is not available.

This compound can also be conceptualized as a molecular-level modifying agent in polymer composites. Organotin compounds are known to act as stabilizers, particularly for polyvinyl chloride (PVC), by preventing degradation. lupinepublishers.comlupinepublishers.com The mechanism of stabilization involves the reaction of the organotin compound with labile chlorine atoms in the PVC structure, thereby preventing the initiation of dehydrochlorination and subsequent polymer degradation. wikipedia.org

The "isodecanoyloxy" ligand in this compound, being a carboxylate ester, can influence the compound's compatibility and interaction with polymer matrices. Esters are frequently used as plasticizers in polymers like polylactic acid (PLA) to enhance flexibility and processability by reducing intermolecular forces between polymer chains. nih.govresearchgate.net The long, branched alkyl chain of the isodecanoyloxy group could enhance the solubility and dispersion of the organotin moiety within a non-polar polymer matrix.

In a composite material, this compound could perform a dual role. Firstly, the tributyltin group could act as a stabilizer or catalyst for curing reactions. Secondly, the isodecanoyloxy group could function as an internal plasticizer or a compatibilizer at the interface between the polymer matrix and a filler. The molecular-level dispersion of such a modifying agent can lead to significant improvements in the mechanical and thermal properties of the composite.

Table 2: Potential Effects of this compound as a Modifying Agent

PropertyPotential EffectUnderlying Mechanism
Thermal StabilityIncreasedScavenging of degradative species by the organotin moiety.
ProcessabilityImprovedPlasticizing effect of the isodecanoyloxy group, reducing melt viscosity.
Mechanical PropertiesModifiedAlteration of intermolecular forces within the polymer matrix.
Filler DispersionEnhancedImproved wetting of filler surfaces by the organotin compound.

This table is based on the known functions of similar organotin carboxylates and esters in polymer systems.

Molecular Interactions with Polymeric Matrices in Research Contexts

The interaction of organotin compounds with polymeric matrices is a subject of significant research, particularly in the context of their role as catalysts and stabilizers. researchgate.netrsc.org Organotin carboxylates, such as dibutyltin dilaurate, are effective catalysts for the formation of polyurethanes. wikipedia.orgsci-hub.ru The catalytic mechanism is believed to involve the formation of an intermediate complex between the organotin compound, the alcohol, and the isocyanate, which facilitates the urethane (B1682113) linkage formation. lupinepublishers.comlupinepublishers.com The Lewis acidic nature of the tin atom plays a crucial role in this process. rsc.org

In the case of this compound, the tin atom can act as a Lewis acid, coordinating with electron-rich sites on the polymer chain or other components of a composite material. The nature of the isodecanoyloxy ligand can modulate this Lewis acidity and the steric environment around the tin center.

Research on the compatibility of organotin stabilizers with PVC has shown that strong molecular interactions can occur between the organotin molecules and the polymer chains. researchgate.net These interactions can lead to the formation of molecular complexes that act as additional crosslinks in the polymer network, enhancing the structural integrity of the material. researchgate.net The long alkyl chains of the isodecanoyloxy group in this compound would likely promote compatibility with non-polar polymer matrices, facilitating these molecular-level interactions.

Furthermore, studies on polymers containing pendant tributyltin carboxylate moieties have investigated the coordination state of the tin atom within the polymer matrix. researchgate.net Depending on the concentration and the surrounding environment, the tin atom can exist in either a tetracoordinate or a pentacoordinate state, the latter arising from intermolecular coordination between the carbonyl oxygen of one carboxylate group and the tin atom of another. researchgate.net This ability to form hypervalent structures is a key feature of organotin chemistry and influences the macroscopic properties of the material. wikipedia.orgtandfonline.com

The interaction with the polymer matrix can also be influenced by external factors. For example, in the presence of moisture, the carboxylate ligand can be hydrolyzed, leading to the release of the tributyltin species. acs.org This controlled release mechanism is the basis for the use of organotin-containing polymers in antifouling applications. acs.orgnih.gov

Table 3: Summary of Molecular Interactions of Organotin Carboxylates in Polymer Matrices

Type of InteractionDescriptionConsequence for Material Properties
Lewis Acid-Base InteractionThe tin atom acts as a Lewis acid, coordinating with basic sites on the polymer or other additives.Catalysis of polymerization or crosslinking reactions.
Complex FormationFormation of multi-site molecular complexes between the organotin compound and polymer chains.Enhanced structural integrity and stabilization.
Intermolecular CoordinationThe carbonyl oxygen of the carboxylate ligand coordinates with a neighboring tin atom.Formation of dimeric or polymeric aggregates, influencing morphology.
Hydrolytic CleavageThe Sn-O bond of the carboxylate can be cleaved by water.Controlled release of the organotin species.

This table summarizes general findings for organotin carboxylates and is not specific to this compound.

Degradation Pathways and Environmental Fate Studies in Academic Research

Photodegradation Mechanisms and Products under Controlled Irradiation

Photodegradation, or photolysis, is a key process in the breakdown of tributyltin (TBT) compounds in aquatic environments. This process involves the cleavage of the tin-carbon bond upon exposure to ultraviolet (UV) radiation. The main factors influencing the persistence of TBT in aquatic ecosystems are photolysis in water and biological degradation in both water and sediment. regulations.gov It is important to note that photolysis is less likely to be a major degradation pathway beyond the top few centimeters of the water column due to the limited penetration of UV light. orst.edu

Under controlled laboratory conditions, the photolysis of TBT compounds is initiated by the homolytic cleavage of the Sn-C bond. This process generates tributyltin radicals and butyl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, leading to the formation of dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT) species through the sequential loss of butyl groups. acs.org Research has indicated that the photolysis of TBT in the presence of UV light can lead to the formation of various degradation products. google.com

Thermal Degradation Pathways and Decomposition Products in Inert Environments

The thermal stability of organotin compounds is a critical factor in their industrial applications and environmental persistence. Studies on the thermal degradation of compounds similar to Tributyl(isodecanoyloxy)stannane (B12792858), such as bis(tributyltin)oxide (B142050) (TBTO), provide insights into the likely decomposition pathways. In an inert environment, the thermal degradation of TBTO is thought to proceed through initial decomposition into dibutyltin oxide and tetrabutyltin. oup.com These intermediates then further degrade into tin oxides and volatile olefins. oup.com

Pyrolysis gas chromatography (PGC) has been employed to study the thermal decomposition of organotin compounds. oup.com The combustion of such compounds can produce carbon monoxide, carbon dioxide, nitrogen oxides, and metal oxides, alongside other typical pyrolysis products of organic materials. scbt.com The thermal stability of polyurethane-urea varnishes containing organotin compounds has been observed to decrease with an increasing content of the organotin component. researchgate.net

Hydrolytic Stability and Kinetics of Decomposition in Aqueous Systems

The hydrolysis of the ester linkage in this compound is a crucial step in its degradation in aqueous environments. Organotin carboxylates, in general, are susceptible to hydrolysis, which cleaves the bond between the tin atom and the carboxylate group. gelest.com This process is influenced by pH. researchgate.net

The stability of tributyltin(IV) complexes has been examined using UV/Vis spectroscopy in water/DMSO solvent mixtures. nih.gov Shifts in the maximum absorbance over time indicate the occurrence of hydrolysis. nih.gov The initial step in the aqueous decomposition is the hydrolysis of the ester bond, releasing the isodecanoate anion and the tributyltin cation. The tributyltin cation can then undergo further degradation. The half-life of TBT in marine water is estimated to be one to two weeks, though it can persist for much longer in sediments. wikipedia.org

Biological Degradation Mechanisms and Biotransformation Studies by Microbial Systems

Biodegradation is a significant pathway for the breakdown of tributyltin compounds in the environment, primarily mediated by microbial activity in water and sediment. regulations.gov The process involves the sequential removal of butyl groups from the tin atom, a process known as debutylation. This transforms the highly toxic tributyltin (TBT) into less toxic dibutyltin (DBT), monobutyltin (MBT), and finally to inorganic tin. acs.orgmdpi.com

Numerous studies have isolated and characterized microbial strains capable of degrading TBT. For instance, Pseudomonas stutzeri strain DN2, isolated from estuarine sediments, has been shown to biotransform tributyltin chloride (TBTCl) into dibutyltin dichloride (DBTCl2) through a debutylation process. nih.gov Similarly, a mixed culture of Pseudomonads demonstrated the ability to utilize tributyl phosphate (B84403) for growth, indicating the potential for microbial breakdown of related organotin compounds. nih.gov The rate of biodegradation can be influenced by environmental factors such as the organic content of the sediment, with faster degradation observed in organic-rich sediments. acs.orgnih.gov

The half-life of TBT in sediments can vary significantly, from as short as 28 days in organic-rich freshwater sediments to several years in other marine environments. acs.orgnih.gov The process of biotransformation is a key factor in the natural attenuation of TBT contamination. acs.orgnih.gov

Table 1: Microbial Degradation of Tributyltin (TBT)

Microbial Species/Consortium Degradation Product(s) Environment Reference(s)
Pseudomonas stutzeri DN2 Dibutyltin dichloride (DBTCl2) Estuarine Sediment nih.gov
Mixed Pseudomonads culture Dibutyl phosphate Not specified nih.gov
Sphingobium sp. strain RSMS Dibutyl phosphate, Butanol, Phosphate Radioactive Solid Waste nih.gov

Analytical Methodologies for Identifying and Quantifying Degradation Intermediates

Accurately identifying and quantifying the degradation products of this compound, primarily TBT and its debutylated derivatives (DBT and MBT), is essential for environmental monitoring and fate studies. A variety of sophisticated analytical techniques are employed for this purpose.

Gas chromatography (GC) coupled with various detectors is a common approach. Techniques include GC with a pulsed flame photometric detector (PFPD), which offers high sensitivity and selectivity for organotin compounds. ruc.dk Another powerful method is gas chromatography-mass spectrometry (GC-MS), often used with selected ion monitoring (SIM) to enhance sensitivity for trace-level detection in water samples. researchgate.net For complex matrices like sediment, robust analytical methods are required to efficiently extract and quantify TBT and its degradation intermediates. mdpi.com

To overcome matrix effects and achieve the very low detection limits required by regulations such as the European Water Framework Directive, advanced techniques like triple isotope dilution gas chromatography-inductively coupled plasma mass spectrometry (ID-GC-ICP-MS) have been developed. researchgate.net This method provides high accuracy for the quantification of TBT in seawater. researchgate.net

Table 2: Analytical Techniques for Tributyltin and its Degradation Products

Analytical Technique Abbreviation Matrix Key Features Reference(s)
Gas Chromatography-Mass Spectrometry GC-MS Water High sensitivity with selected ion monitoring. researchgate.net
Gas Chromatography with Pulsed Flame Photometric Detection GC-PFPD Water, Sediment, Biota Cost-effective with good sensitivity and selectivity. ruc.dk
Triple Isotope Dilution Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry ID-GC-ICP-MS Seawater High accuracy and low detection limits. researchgate.net
Pyrolysis Gas Chromatography PGC Air Suitable for compounds of low volatility. oup.com

Theoretical and Computational Chemistry Studies of Tributyl Isodecanoyloxy Stannane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

The bonding in Tributyl(isodecanoyloxy)stannane (B12792858) is characterized by the covalent bonds between the tin atom and the carbon atoms of the three butyl groups, as well as the bond to the oxygen atom of the isodecanoyloxy group. Quantum chemical calculations for similar organotin compounds reveal a significant degree of covalent character in the Sn-C bonds. researchgate.net The interaction between the tin atom and the carboxylate group is of particular interest. Depending on the molecular environment, this bond can exhibit varying degrees of ionic and covalent character. In non-coordinating solvents, tributyltin carboxylates often exist as monomeric species with a tetracoordinated tin atom. nih.gov However, in the solid state or in the presence of coordinating species, the tin atom can expand its coordination sphere to become penta- or even hexacoordinated. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can be used to analyze the donor-acceptor interactions within the molecule. For tributyltin carboxylates, NBO analysis often reveals significant delocalization of electron density from the lone pairs of the carboxylate oxygen atoms to the vacant d-orbitals of the tin atom, which contributes to the stability of the Sn-O bond. researchgate.net

Table 1: Representative Atomic Charges in a Tributyltin Carboxylate System (Note: These are representative values based on calculations for analogous compounds and may vary for this compound.)

AtomCalculated Partial Charge (e)
Sn+1.5 to +1.7
O (C=O)-0.6 to -0.8
O (Sn-O)-0.7 to -0.9
C (Butyl)-0.2 to -0.4
C (Carbonyl)+0.7 to +0.9

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) has become a powerful and widely used method for studying organotin compounds due to its balance of computational cost and accuracy. researchgate.nethec.gov.pktandfonline.com DFT calculations can provide detailed information about the geometric and electronic structure, vibrational frequencies, and thermodynamic stability of this compound.

Structural optimization using DFT would likely reveal a distorted tetrahedral geometry around the tin atom in the gas phase or in non-polar solvents. mdpi.com The bond lengths and angles would be influenced by the steric bulk of the three butyl groups and the isodecanoyloxy ligand. For similar tributyltin carboxylates, DFT calculations have shown that the Sn-C bond lengths are typically in the range of 2.15-2.20 Å, and the Sn-O bond length is around 2.10-2.15 Å. tandfonline.commdpi.com

The reactivity of this compound can be explored through the analysis of its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. hec.gov.pk In tributyltin carboxylates, the HOMO is often localized on the carboxylate group, while the LUMO is typically centered on the tin atom and the attached alkyl groups. This suggests that the molecule could be susceptible to nucleophilic attack at the tin center and electrophilic attack at the carboxylate moiety.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Tributyltin Carboxylate (Note: These are representative values based on DFT calculations for analogous compounds.)

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to +0.5
HOMO-LUMO Gap6.0 to 8.0

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a larger system of molecules over time. nih.govnih.gov MD simulations for this compound would be instrumental in understanding its interactions with other molecules, such as solvents, biological macromolecules, or other organotin species.

These simulations can model the aggregation behavior of this compound in different media. For instance, in aqueous environments, the hydrophobic butyl chains would likely drive the formation of micelles or other aggregates to minimize their contact with water. The simulations can also reveal the nature of intermolecular forces at play, including van der Waals interactions between the alkyl chains and electrostatic interactions involving the polar carboxylate group.

In the context of biological systems, MD simulations can be used to model the interaction of this compound with proteins or membranes. nih.govnih.gov By simulating the docking of the molecule to a protein's active site, researchers can predict potential binding affinities and modes of interaction, which is a crucial aspect of understanding its biological activity. nih.gov The simulations can track the conformational changes in both the organotin molecule and the biological target upon binding.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. This includes studying its synthesis, degradation, and reactions with other chemical species. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants and products.

For example, the hydrolysis of the ester linkage in this compound could be modeled to understand its environmental persistence. These calculations would involve modeling the approach of a water molecule, the formation of a transition state, and the subsequent cleavage of the Sn-O bond. The calculated activation energy for this process would provide an estimate of the reaction rate.

Furthermore, computational models can explore the reaction pathways of this compound with biological targets. For instance, its interaction with amino acid residues in a protein, such as cysteine or histidine, can be modeled to elucidate potential mechanisms of toxicity. nih.gov These studies can help in understanding how the compound might inhibit enzyme function or disrupt cellular processes. Deep learning models are also emerging as tools for predicting reaction pathways, including those involving organometallic compounds. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insight

In a QSAR study, various molecular descriptors are calculated for a set of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). tandfonline.com These descriptors are then used to build a mathematical model that predicts the activity of the compounds.

For organotin compounds, QSAR studies have shown that their biological activity is often strongly correlated with the nature of the organic groups attached to the tin atom. researchgate.net For instance, the toxicity of trialkyltin compounds is known to be dependent on the length of the alkyl chains. QSAR models can help to quantify these relationships and provide insights into the mechanism of action. By comparing the calculated descriptors for this compound with those of other organotin compounds with known activities, it is possible to make predictions about its potential biological effects.

Emerging Research Frontiers and Future Directions for Tributyl Isodecanoyloxy Stannane

Development of Sustainable Synthetic Approaches for Organotin Compounds

The traditional synthesis of organotin compounds often involves reagents and conditions that are environmentally detrimental. Consequently, a significant research push is directed towards "green" chemistry principles to develop more sustainable synthetic routes. acs.org

Key Research Areas:

Alternative Reagents: Research is underway to replace hazardous reagents used in conventional organotin synthesis. researchgate.net This includes exploring less toxic starting materials and developing catalytic systems that avoid stoichiometric use of harmful chemicals.

Solvent-Free and Aqueous Synthesis: Efforts are being made to minimize or eliminate the use of volatile organic solvents. researchgate.net This includes developing solvent-free reaction conditions or utilizing water as a reaction medium, which significantly reduces the environmental footprint. researchgate.net

Catalyst Recycling: To improve the sustainability of processes involving tributyltin compounds, methods for recycling the catalyst are being investigated. researchgate.net For instance, processes have been developed to recover and reuse tributyltin chloride, a related organotin compound, for multiple cycles without significant loss of activity, thereby reducing tin waste. researchgate.net

Energy Efficiency: Researchers are exploring synthetic pathways that operate at lower temperatures and pressures, thus conserving energy. atamankimya.com This can involve the use of highly active catalysts that facilitate reactions under milder conditions. atamankimya.com

A comparative look at traditional versus emerging green synthetic methods highlights the shift towards sustainability:

FeatureTraditional SynthesisGreen Synthesis Approaches
Reagents Often utilizes hazardous organometallic reagents like Grignard reagents.Explores less toxic precursors and catalytic methods. researchgate.net
Solvents Typically relies on large volumes of volatile organic solvents.Focuses on solvent-free conditions or use of benign solvents like water. researchgate.net
Energy May require high temperatures and pressures.Aims for energy efficiency through catalysis at milder conditions. atamankimya.com
Waste Generates significant amounts of toxic waste.Incorporates catalyst recycling to minimize waste. researchgate.net

The development of these sustainable methods is crucial for the future of organotin chemistry, aiming to balance industrial utility with environmental responsibility. acs.org

Exploration of Novel Catalytic Roles in Fine Chemical Synthesis

Tributyl(isodecanoyloxy)stannane (B12792858) and related organotin compounds are effective catalysts, particularly in reactions involving esterification and transesterification. atamankimya.comgelest.com Their Lewis acidic nature is key to their catalytic properties. rsc.org

Established and Emerging Catalytic Applications:

Polymer Chemistry: Organotin compounds are widely used as catalysts in the production of polymers like polyurethanes and polyesters. atamankimya.comresearchgate.net They facilitate the reaction between polyols and isocyanates to form polyurethanes and are effective in the synthesis of polyesters through esterification and polycondensation reactions. atamankimya.comrsc.org

Esterification and Transesterification: These compounds are excellent catalysts for producing a variety of esters, including plasticizers like dioctyl phthalate (B1215562) (DOP) and dioctyl adipate (B1204190) (DOA). atamankimya.comgelest.com They offer advantages over traditional acid or base catalysts by minimizing side reactions, leading to higher purity products. gelest.com

Silicone Chemistry: In the realm of silicones, organotin catalysts are used for the room temperature vulcanization (RTV) of silicone polymers, a process that converts liquid polymers into solid elastomers used in sealants and coatings. lupinepublishers.comresearchgate.net

The catalytic mechanism for organotin-catalyzed (trans)esterification generally involves the coordination of the tin atom with the hydroxyl group of the alcohol, followed by the insertion of the carboxylic acid or ester into the tin-oxygen bond. gelest.comrsc.org

Reaction TypeCatalyst RoleExamples of Products
Polyurethane Formation Catalyzes the reaction between isocyanates and polyols.Flexible and rigid foams, coatings, adhesives. atamankimya.comuobabylon.edu.iq
Esterification Facilitates the reaction between carboxylic acids and alcohols.Plasticizers (DOP, DOA), high-boiling esters. atamankimya.comgelest.com
Transesterification Catalyzes the exchange of an alkoxy group of an ester.Unsaturated polyesters, fatty acid alkyl esters (biodiesel). atamankimya.comrsc.orgresearchgate.net
Silicone Curing Promotes cross-linking of siloxane polymers.Silicone elastomers, sealants, and coatings. lupinepublishers.comresearchgate.net

Future research is focused on expanding the catalytic scope of this compound to new organic transformations and developing more robust and selective catalysts for fine chemical synthesis.

Integration into Hybrid Material Systems for Advanced Applications

The incorporation of organotin compounds like this compound into hybrid materials is an emerging field with significant potential. These hybrid systems combine the properties of the organotin moiety with those of a host matrix, such as a polymer or inorganic substrate, to create materials with enhanced functionalities.

Areas of Development:

Functionalized Polymers: Organotin compounds can be used as catalysts in the synthesis of organometallic polymers, which possess unique thermal, electrical, and optical properties. uobabylon.edu.iq They can also be incorporated as stabilizers in polymers like PVC to prevent degradation. researchgate.netlupinepublishers.com

Surface Modification: Organotin compounds can be anchored to the surface of materials like silica (B1680970) to create functionalized surfaces. For example, organotin phosphines can be fixed on the surface of an aerosol via a strong Sn-O-Si bond, creating a platform for supported catalysts. acs.org

Nanomaterials: Organotin complexes are being explored as precursors for the synthesis of tin-based nanoparticles, such as SnO2 and SnS2. mdpi.com These nanomaterials have potential applications in photocatalysis and electronics. mdpi.com

Optoelectronic Materials: The unique electronic properties of organotin complexes make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgresearchgate.net The photophysical properties can be tuned by modifying the ligands attached to the tin center. researchgate.net

Hybrid SystemApplicationPotential Advantage
Organotin-Polymer Composites PVC stabilization, CatalysisEnhanced thermal stability, unique optical/electrical properties. researchgate.netuobabylon.edu.iq
Surface-Grafted Organotins Supported catalysisHeterogenization of homogeneous catalysts, improved recyclability. acs.org
Organotin-Derived Nanoparticles Photocatalysis, SensorsHigh surface area, novel electronic properties. mdpi.com
Organotin-based Optoelectronics Organic Light-Emitting Diodes (OLEDs)Tunable photoluminescent properties. rsc.orgresearchgate.net

The synergy between the organotin component and the host material in these hybrid systems opens up possibilities for creating advanced materials with tailored properties for a wide range of applications.

Advanced Analytical Techniques for In-Situ Monitoring of Reactions

Understanding the kinetics and mechanisms of reactions catalyzed by this compound is crucial for process optimization and control. Advanced analytical techniques that allow for in-situ monitoring are therefore of great interest.

Modern Analytical Approaches:

Spectroscopic Methods: Techniques like FT-IR, NMR, and UV-visible spectroscopy are employed to characterize organotin compounds and monitor reaction progress. bohrium.com For example, FT-IR can indicate the coordination environment around the tin atom, while NMR provides detailed structural information in solution. bohrium.com

Chromatography-Mass Spectrometry: The coupling of gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) or inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful tool for the speciation and quantification of organotin compounds. nih.govresearchgate.netresearchgate.net These methods offer high sensitivity and selectivity, which are essential for monitoring trace levels of catalysts and reaction intermediates. researchgate.netresearchgate.net

Headspace Analysis: Static headspace analysis coupled with GC-MS is a "green" analytical technique that can be used to monitor organotin compounds in complex matrices like sediment. mdpi.com This method reduces solvent use and simplifies sample preparation. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental studies. bohrium.com These techniques can provide insights into reaction mechanisms, electronic structures, and the stability of intermediates, helping to guide the design of new catalysts and processes. bohrium.comrsc.org

Analytical TechniqueInformation ObtainedApplication in Organotin Chemistry
FT-IR Spectroscopy Vibrational modes, functional groups, coordination geometry.Characterization of catalyst structure and ligand binding. bohrium.com
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Molecular structure, chemical environment of nuclei.Elucidation of solution-state structures and reaction intermediates. bohrium.combsmiab.org
GC/HPLC-MS/ICP-MS Separation, identification, and quantification of species.Speciation analysis of organotins in environmental and reaction samples. nih.govresearchgate.net
Computational Chemistry (DFT) Electronic structure, reaction pathways, energetics.Mechanistic studies and rational catalyst design. bohrium.comrsc.org

The application of these advanced analytical methods is paving the way for a deeper understanding of the chemistry of this compound, enabling more efficient and controlled use in its various applications.

Interdisciplinary Research Combining Organotin Chemistry with Other Fields

The versatility of organotin compounds, including this compound, has spurred interdisciplinary research that bridges organometallic chemistry with materials science, nanotechnology, and biotechnology. rsc.orgmisd.tech

Emerging Interdisciplinary Frontiers:

Materials Science: The use of organotin compounds as catalysts and stabilizers in polymer science is a well-established interdisciplinary application. researchgate.netresearchgate.net Current research is expanding into the development of novel organotin-containing polymers and hybrid materials with unique properties for advanced applications. uobabylon.edu.iqresearchgate.net

Nanotechnology: Organotin complexes are being utilized as single-source precursors for the synthesis of tin-based nanomaterials, such as tin oxide (SnO2) and tin sulfide (B99878) (SnS2) nanoparticles. mdpi.com This intersection of organotin chemistry and nanotechnology is creating new materials for catalysis, sensing, and electronics. mdpi.commisd.tech

Biotechnology and Medicinal Chemistry: While outside the direct industrial application of this compound, it is noteworthy that the broader class of organotin compounds is being extensively investigated for biological activities. bsmiab.org This research, which combines organometallic synthesis with biological screening, explores the potential of these compounds in various therapeutic areas. bsmiab.orguobabylon.edu.iq

Environmental Science: The environmental fate and impact of organotin compounds have led to significant interdisciplinary research involving analytical chemistry, toxicology, and green chemistry. scranton.edunih.gov The goal is to develop more environmentally benign alternatives and effective remediation strategies. scranton.edunih.gov

This cross-pollination of ideas and techniques from different scientific disciplines is essential for unlocking the full potential of organotin chemistry and addressing the challenges associated with the use of these compounds. rsc.org

Q & A

Q. What are the standard protocols for synthesizing tributyl(isodecanoyloxy)stannane, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthesis Protocol : A modified Stille coupling or transesterification reaction is typically employed. For analogous organotin compounds, reactions involve tributyltin hydride or chloride precursors under inert atmospheres. For example, tributyl(iodomethyl)stannane synthesis uses acetone and NaI under reflux, yielding 95% purity after purification via column chromatography .

  • Characterization :

    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for structural confirmation. For tributyl(chloromethyl)stannane, 1H^{1}\text{H} NMR peaks at δ 0.90 (t, 9H) and δ 1.32 (dq, 6H) confirm butyl chains, while Sn–H coupling (J = 16–18 Hz) verifies Sn–C bonding .
    • HRMS/IR : High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (e.g., peaks at 1456 cm1^{-1} for Sn–O bonds) validate molecular weight and functional groups .
  • Data Table :

    TechniqueKey Spectral Data (Tributyltin Derivatives)Reference
    1H^{1}\text{H} NMRδ 0.90–1.57 (butyl chains), δ 1.94 (Sn–CH2_2)
    13C^{13}\text{C} NMRδ 9.6–29.0 (Sn–C and alkyl carbons)
    HRMSm/z 291.113 (C12_{12}H27_{27}Sn+^+)

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
    • Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H335) .
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent toxic gas release (e.g., NOx_x) .
  • Emergency Protocols :
    • Eye Exposure : Rinse with water for 15+ minutes and seek medical evaluation .
    • Ingestion : Do not induce vomiting; administer activated charcoal if advised by poison control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectral data during this compound synthesis?

Methodological Answer:

  • Root-Cause Analysis :
    • Parameter Optimization : Varying reaction temperature (e.g., 25°C vs. 60°C) and solvent polarity (e.g., hexane vs. THF) can improve yield reproducibility. For example, tributyl(iodomethyl)stannane yields drop to <50% if stored above −10°C due to decomposition .
    • Cross-Validation : Use complementary techniques (e.g., 119Sn^{119}\text{Sn} NMR or X-ray crystallography) to confirm ambiguous 1H^{1}\text{H} NMR signals (e.g., overlapping alkyl peaks) .
  • Case Study :
    • A 10% yield discrepancy in tributyl(chloromethyl)stannane synthesis was traced to incomplete NaI substitution, resolved by extending reaction time to 24 hours .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :

    • Anticancer Activity : MTT assays using human cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} values calculated via nonlinear regression .
    • Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zones of inhibition measured at 24–48 hours .
  • Computational Modeling :

    • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • Data Table :

    Assay TypeProtocol SummaryReference
    Cytotoxicity (MTT)48-hour incubation, λ = 570 nm detection
    Molecular DockingLamarckian GA, 10 runs per ligand

Q. How can computational chemistry enhance the design of this compound-based catalysts?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to assess Sn–O bond stability and electron density distribution.
    • Transition-state analysis (e.g., for Stille coupling) identifies steric/electronic barriers .
  • Reactivity Predictions :
    • Fukui indices quantify nucleophilic/electrophilic sites; higher f+f^+ values indicate Sn center reactivity .

Q. Guidelines for Data Integrity

  • Source Evaluation : Prioritize peer-reviewed journals (e.g., J. Organomet. Chem.) over non-academic platforms .
  • Statistical Validation : Apply Student’s t-test or ANOVA to confirm significance (p < 0.05) in biological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.